2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
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Overview
Description
2’-METHYL-1,1’,3,3’-TETRAOXO-1’,2’-DIHYDRO-1H,3H,3’H-[2,5’-BIISOINDOLE]-5-CARBOXYLIC ACID is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2’-METHYL-1,1’,3,3’-TETRAOXO-1’,2’-DIHYDRO-1H,3H,3’H-[2,5’-BIISOINDOLE]-5-CARBOXYLIC ACID involves multiple steps. One common method includes the cyclization of pyrrole and pyrazine rings through various synthetic routes such as cyclization, ring annulation, and cycloaddition . Industrial production methods often involve the use of solid alumina and room temperature conditions for cross-coupling reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and Cs2CO3/DMSO for intramolecular cyclization . Major products formed from these reactions include acylethynylpyrroles and N-propargylenaminones .
Scientific Research Applications
2’-METHYL-1,1’,3,3’-TETRAOXO-1’,2’-DIHYDRO-1H,3H,3’H-[2,5’-BIISOINDOLE]-5-CARBOXYLIC ACID has a wide range of scientific research applications. It is used in the development of pharmaceuticals due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, it is employed in organic materials and natural products research .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits its effects through the inhibition of specific enzymes and receptors, leading to its diverse biological activities . the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
Similar compounds to 2’-METHYL-1,1’,3,3’-TETRAOXO-1’,2’-DIHYDRO-1H,3H,3’H-[2,5’-BIISOINDOLE]-5-CARBOXYLIC ACID include other nitrogen-containing heterocycles such as pyrrolopyrazine derivatives . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action . The uniqueness of 2’-METHYL-1,1’,3,3’-TETRAOXO-1’,2’-DIHYDRO-1H,3H,3’H-[2,5’-BIISOINDOLE]-5-CARBOXYLIC ACID lies in its specific combination of pyrrole and pyrazine rings, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C18H10N2O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C18H10N2O6/c1-19-14(21)10-5-3-9(7-13(10)15(19)22)20-16(23)11-4-2-8(18(25)26)6-12(11)17(20)24/h2-7H,1H3,(H,25,26) |
InChI Key |
GRGBLFHEQSWQEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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